

# Early Phase Clinical Trial Results for Etripamil Hydrochloride: A Technical Overview

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## Compound of Interest

Compound Name: Etripamil hydrochloride

Cat. No.: B15616061

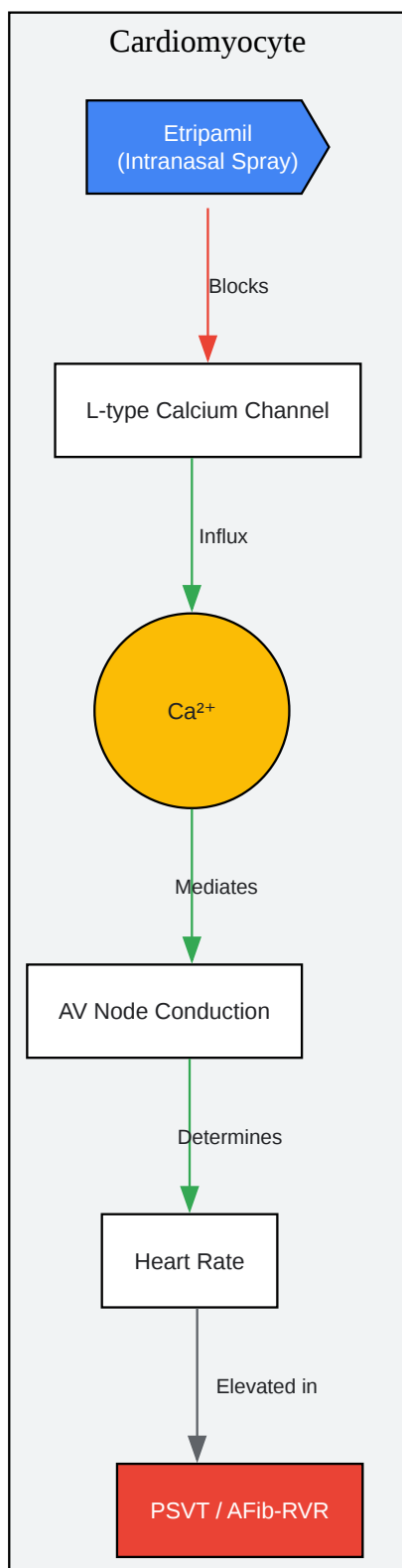
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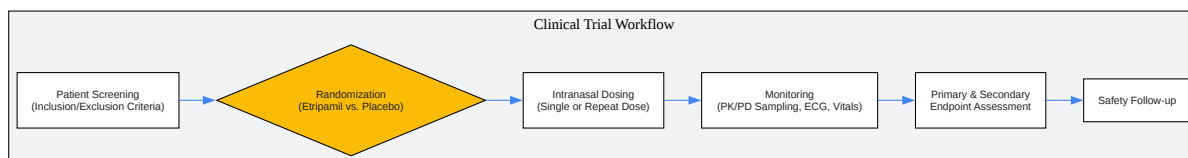
An In-depth Guide for Researchers and Drug Development Professionals

**Etripamil hydrochloride**, a novel, fast-acting, intranasally administered L-type calcium channel blocker, is under development for the acute treatment of tachyarrhythmias.[1][2] This technical guide provides a comprehensive summary of the early-phase clinical trial data for etripamil, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy in paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation with rapid ventricular rate (AFib-RVR).

## Mechanism of Action

Etripamil selectively inhibits L-type calcium channels in cardiac tissue, which are crucial for the propagation of electrical signals that regulate heart rate and contractility.[3] By blocking these channels, etripamil slows the conduction of electrical signals through the atrioventricular (AV) node. This action helps to interrupt the abnormal electrical circuits responsible for PSVT and to reduce the ventricular rate in AFib, thereby restoring a normal heart rhythm.[3][4] Its rapid absorption via the nasal mucosa allows for a quick onset of action.[2][3]





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